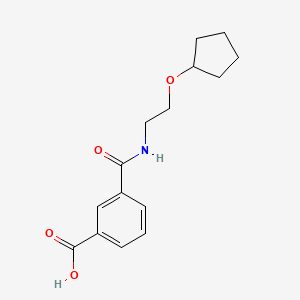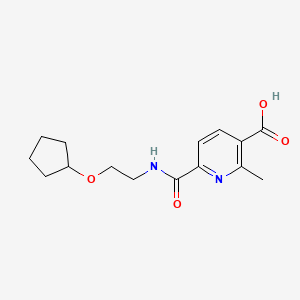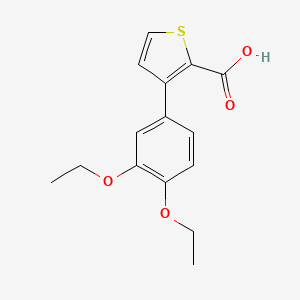
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, also known as CEBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CEBC is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of arylpropionic acid derivatives. It is a white solid that is soluble in organic solvents and has a molecular weight of 307.36 g/mol.
作用机制
The mechanism of action of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of leukocytes to the site of inflammation.
实验室实验的优点和局限性
One of the major advantages of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid is its high potency and selectivity for COX enzymes. It has been shown to be more potent than other arylpropionic acid derivatives such as ibuprofen and naproxen. 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid is its potential for hepatotoxicity, which has been observed in some animal studies.
未来方向
There are several future directions for research on 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid. One area of research is the development of novel formulations and delivery systems for 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, which could improve its pharmacokinetic properties and reduce the risk of hepatotoxicity. Another area of research is the investigation of the anticancer activity of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, and its potential for use in cancer therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, which could lead to the development of more potent and selective COX inhibitors.
合成方法
The synthesis of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid involves the reaction of 2-(cyclopentyloxy)ethylamine with 3-(carboxymethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid as a pure product. The synthesis method is straightforward and can be easily scaled up for large-scale production.
科学研究应用
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has also been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells.
属性
IUPAC Name |
3-(2-cyclopentyloxyethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(11-4-3-5-12(10-11)15(18)19)16-8-9-20-13-6-1-2-7-13/h3-5,10,13H,1-2,6-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZVZBLLFQAUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCNC(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)

![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)





![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)
![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)